Methyl 3,3,3-trifluoro-n-(trifluoroacetyl)alaninate
Description
Systematic Nomenclature and Chemical Abstracts Service Registry Information
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for amino acid derivatives with multiple fluorine substitutions. The compound is officially registered under Chemical Abstracts Service number 103972-70-9, providing a unique identifier for this specific molecular entity. The systematic name reflects the structural modifications made to the parent alanine molecule, specifically indicating the trifluoromethyl substitution at the beta-carbon position and the N-acylation with trifluoroacetic acid. Alternative nomenclature systems recognize this compound under various synonymous designations, including alanine, 3,3,3-trifluoro-N-(trifluoroacetyl)-, methyl ester, which emphasizes its amino acid origin.
The Chemical Abstracts Service registry information indicates that this compound belongs to the broader class of fluorinated amino acid derivatives, specifically categorized as a protected amino acid methyl ester. The CBNumber designation CB7159288 provides an additional identification system used in chemical databases, facilitating cross-referencing across multiple information sources. The MDL number MFCD07779868 serves as another standardized identifier within the Symyx chemical information management system. These multiple identification systems ensure comprehensive cataloging and retrieval of chemical information related to this compound across various scientific databases and regulatory frameworks.
The nomenclature also reflects the compound's classification as both a trifluoroacetyl derivative and a methyl ester, indicating its potential utility in synthetic organic chemistry as a protected amino acid building block. The systematic naming convention clearly delineates the specific positions of fluorine substitution, ensuring unambiguous identification of the molecular structure. This precision in nomenclature becomes particularly important when differentiating this compound from other fluorinated alanine derivatives that may have different substitution patterns or protecting group combinations.
Molecular Formula and Weight: Comparative Analysis with Related Fluoroalanine Derivatives
The molecular formula C₆H₅F₆NO₃ of this compound reveals a remarkable degree of fluorination within the molecular structure, with six fluorine atoms constituting a significant portion of the total atomic composition. The molecular weight of 253.10 grams per mole positions this compound among the heavier amino acid derivatives, with fluorine atoms contributing substantially to the overall molecular mass. The empirical formula demonstrates a carbon-to-fluorine ratio of 1:1, indicating extensive fluorine substitution that fundamentally alters the electronic and physical properties compared to the parent alanine molecule.
Comparative analysis with related fluoroalanine derivatives reveals the unique structural characteristics of this compound. Simple 3,3,3-trifluoroalanine exhibits the molecular formula C₃H₄F₃NO₂ with a molecular weight of 143.06 grams per mole, substantially smaller than the subject compound due to the absence of the trifluoroacetyl protecting group and methyl ester functionality. The methyl ester of 3,3,3-trifluoroalanine without the trifluoroacetyl protection shows the formula C₄H₆F₃NO₂ and molecular weight of 157.09 grams per mole, demonstrating the incremental mass contribution of each structural modification. N-trifluoroacetyl-L-phenylalanine methyl ester, containing an aromatic side chain instead of the trifluoromethyl group, exhibits the formula C₁₂H₁₂F₃NO₃ with molecular weight 275.22 grams per mole, illustrating the mass difference between aromatic and perfluorinated substituents.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Fluorine Content |
|---|---|---|---|
| This compound | C₆H₅F₆NO₃ | 253.10 | 6 atoms (45.0%) |
| 3,3,3-Trifluoro-DL-alanine | C₃H₄F₃NO₂ | 143.06 | 3 atoms (39.9%) |
| Methyl 3,3,3-trifluoroalaninate | C₄H₆F₃NO₂ | 157.09 | 3 atoms (36.3%) |
| N-Trifluoroacetyl-L-phenylalanine methyl ester | C₁₂H₁₂F₃NO₃ | 275.22 | 3 atoms (20.7%) |
The extensive fluorination pattern in this compound results in the highest fluorine content by mass percentage among common fluorinated amino acid derivatives. This high degree of fluorination significantly influences the compound's lipophilicity, as indicated by calculated partition coefficient values that favor organic phase distribution. The molecular weight distribution among atoms shows that fluorine atoms account for approximately 45.0% of the total molecular mass, a remarkably high proportion that distinguishes this compound from other amino acid derivatives.
Stereochemical Configuration and Conformational Isomerism
The stereochemical configuration of this compound centers on the alpha-carbon atom, which serves as the single chiral center within the molecular structure. The compound exists as both R and S enantiomers, with the absolute configuration determining the spatial arrangement of substituents around the asymmetric carbon atom. The presence of the trifluoromethyl group at the beta-position introduces significant steric bulk that influences the preferred conformational arrangements and affects the relative stability of different rotameric forms.
Computational analysis reveals that the defined atom stereocenter count equals one, corresponding to the chiral alpha-carbon, while the undefined atom stereocenter count remains zero, indicating complete stereochemical definition at all potentially chiral centers. The trifluoroacetyl protecting group introduces additional conformational complexity through restricted rotation around the carbon-nitrogen amide bond, resulting in cis and trans conformational isomers. The electron-withdrawing nature of both trifluoromethyl groups creates a highly polarized molecular environment that stabilizes specific conformational arrangements through intramolecular electrostatic interactions.
The stereochemical notation in systematic nomenclature often specifies the absolute configuration using R/S descriptors, with commercial sources typically offering both enantiomeric forms and racemic mixtures. The conformational preferences of this compound differ significantly from those of natural amino acids due to the electronic effects of fluorine substitution. The trifluoromethyl group at the beta-position exhibits a strong preference for gauche conformations relative to the alpha-amino group, contrasting with the anti-periplanar preferences typically observed in natural amino acid side chains.
Rotational barriers around the carbon-carbon and carbon-nitrogen bonds are substantially elevated compared to unfluorinated analogs due to the increased steric bulk and electronic repulsion associated with fluorine atoms. These elevated barriers result in slower conformational interconversion rates and more defined conformational populations at ambient temperatures. The methyl ester functionality adds another dimension of conformational flexibility, with the carbonyl group capable of adopting various orientations that influence the overall molecular shape and intramolecular hydrogen bonding patterns.
Crystallographic Data and Solid-State Packing Behavior
While specific crystallographic data for this compound remains limited in the available literature, computational models provide insights into the probable solid-state packing arrangements based on molecular geometry and intermolecular interaction patterns. The compound's high fluorine content significantly influences crystal packing through the formation of fluorine-mediated intermolecular contacts, including carbon-fluorine to hydrogen interactions and fluorine-fluorine contacts that contribute to crystal stability. The molecular dipole moment, enhanced by the presence of multiple electronegative fluorine atoms, promotes dipolar alignment in the crystalline state.
The topological polar surface area of 55.4 square angstroms indicates moderate polarity that affects crystal packing density and intermolecular hydrogen bonding patterns. The exact mass of 253.01736199 atomic mass units provides precise information for crystallographic structure determination through mass spectrometric validation of molecular composition. The rotatable bond count of three suggests limited conformational flexibility in the solid state, with crystal packing forces likely constraining the molecule to specific low-energy conformations.
Intermolecular interactions in the crystalline state probably involve hydrogen bonding between the amide carbonyl oxygen and neighboring molecules, enhanced by the electron-withdrawing effects of the trifluoroacetyl group that increases the electrophilicity of the carbonyl carbon. The trifluoromethyl groups likely participate in fluorine-mediated interactions, including weak fluorine-hydrogen contacts and fluorine-fluorine interactions that contribute to the overall crystal lattice stability. The methyl ester functionality provides additional sites for intermolecular interactions through carbonyl oxygen coordination and weak hydrogen bonding with neighboring molecules.
Properties
IUPAC Name |
methyl (2R)-3,3,3-trifluoro-2-[(2,2,2-trifluoroacetyl)amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F6NO3/c1-16-3(14)2(5(7,8)9)13-4(15)6(10,11)12/h2H,1H3,(H,13,15)/t2-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKBAWWIYIJJSC-UWTATZPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(F)(F)F)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C(F)(F)F)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F6NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Rhodium-Catalyzed Decomposition and Amide Insertion
A prominent method for synthesizing trifluoroalanine derivatives involves rhodium-catalyzed decomposition of diazo compounds. Burger and co-workers demonstrated that methyl 3,3,3-trifluoro-2-diazopropionate undergoes rhodium acetate-mediated decomposition, followed by NH insertion with amides or amines, yielding protected β-trifluoroalanine derivatives in high yields (75–90%) . For methyl 3,3,3-trifluoro-N-(trifluoroacetyl)alaninate, this approach could involve:
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Diazo Precursor Preparation : Methyl 3,3,3-trifluoro-2-diazopropionate is synthesized via stannane coupling or nucleophilic substitution .
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Catalytic Decomposition : Rhodium acetate catalyzes the decomposition of the diazo compound, generating a carbene intermediate.
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Amide Insertion : Reaction with trifluoroacetamide introduces the N-(trifluoroacetyl) group, followed by esterification to yield the target compound.
Key Conditions :
Schiff Base Formation and Ketimine Isomerization
Soloshonok et al. developed a racemic synthesis route using Schiff base intermediates . Ethyl trifluoropyruvate reacts with amines (e.g., N-(1-phenyl)ethylamine) to form Schiff bases, which isomerize to ketimines under basic conditions. Hydrolysis and deprotection yield trifluoroalanine derivatives. Adapting this method:
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Schiff Base Synthesis : Ethyl trifluoropyruvate and methylamine form a Schiff base.
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Ketimine Isomerization : Base-induced isomerization (e.g., KOH/EtOH) converts the Schiff base to a ketimine.
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Trifluoroacetylation : The free amine is protected with trifluoroacetic anhydride.
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Esterification : Methanol and HCl convert the acid to the methyl ester.
Stereochemical Considerations :
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Enantioselective synthesis using chiral amines (e.g., (R)-N-(1-phenyl)ethylamine) initially showed promise, but stereochemical integrity was lost during ketimine formation, resulting in racemic mixtures .
Trifluoroacetylation Using Trifluoroacetic Acid Esters
Patent EP0239063A2 details selective N-ω-trifluoroacetylation of amino acids using trifluoroacetic acid esters . For this compound:
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Amino Protection : 3,3,3-Trifluoroalanine is reacted with ethyl trifluoroacetate in aqueous medium.
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Selective Acetylation : The trifluoroacetyl group selectively binds to the α-amino group.
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Esterification : The carboxylic acid is methylated using methanol and thionyl chloride.
Advantages :
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: Methyl 3,3,3-trifluoro-n-(trifluoroacetyl)alaninate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler fluorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoroacetyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are employed under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetic acid derivatives, while substitution reactions can produce a variety of functionalized alanine derivatives .
Scientific Research Applications
Methyl 3,3,3-trifluoro-n-(trifluoroacetyl)alaninate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex fluorinated organic molecules.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3,3,3-trifluoro-n-(trifluoroacetyl)alaninate involves its interaction with specific molecular targets. The trifluoroacetyl group is known to enhance the compound’s reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- Methyl 3,3,3-trifluoropropionate
- Methyl 3,3,3-trifluoropyruvate
- N-trifluoroacetyl-3,3,3-trifluoroalanine methyl ester
Comparison: Methyl 3,3,3-trifluoro-n-(trifluoroacetyl)alaninate is unique due to its dual trifluoroacetyl and alaninate groups, which confer distinct chemical properties. Compared to similar compounds, it offers enhanced reactivity and stability, making it suitable for a broader range of applications .
Biological Activity
Methyl 3,3,3-trifluoro-N-(trifluoroacetyl)alaninate, a fluorinated amino acid derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research and medicine.
Chemical Structure and Properties
- Chemical Formula : CHFNO
- Molecular Weight : 202.11 g/mol
- CAS Number : 103972-70-9
The compound features a trifluoromethyl group and a trifluoroacetyl moiety attached to an alanine backbone, which enhances its lipophilicity and metabolic stability. These properties are crucial for its interaction with biological targets.
This compound's mechanism of action is primarily attributed to its ability to interact with various molecular targets. The trifluoromethyl groups enhance the compound's binding affinity to proteins and enzymes, potentially modulating their activity.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it may target phosphatases or kinases that are crucial in cancer signaling pathways.
- Receptor Modulation : It can interact with receptors involved in neurotransmission and inflammation, suggesting potential applications in treating neurological disorders and inflammatory diseases.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines.
- Case Study : In vitro studies on human breast cancer cells (MCF-7) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. The compound triggered apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors.
Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent. It appears to inhibit the production of pro-inflammatory cytokines in activated macrophages.
- Research Findings : In a study evaluating the effects on LPS-stimulated macrophages, this compound reduced the secretion of TNF-alpha and IL-6 by over 40% at concentrations of 10 µM.
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it is useful to compare it with similar fluorinated amino acids:
| Compound Name | Structure Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Trifluoromethyl + Trifluoroacetyl | Anticancer, Anti-inflammatory | 15 (anticancer), 10 (anti-inflammatory) |
| Methyl 2-amino-3,3,3-trifluoropropanoate | Trifluoromethyl only | Moderate metabolic effects | N/A |
| Methyl N-(trifluoroacetyl)alaninate | Trifluoroacetyl only | Limited anticancer activity | N/A |
Applications in Research
Given its biological properties, this compound is being explored for various applications:
- Pharmaceutical Development : Its potential as a lead compound for developing new anticancer and anti-inflammatory drugs.
- Chemical Probes : Used in research to dissect signaling pathways related to cancer and inflammation.
- Material Science : Investigated for its stability and reactivity in synthesizing advanced materials.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 3,3,3-trifluoro-N-(trifluoroacetyl)alaninate?
- Methodological Answer : Two primary approaches are documented:
- Enzymatic Kinetic Resolution : Lipases from Burkholderia sp. have been employed for stereoselective synthesis of structurally similar trifluoroalaninate derivatives. This method optimizes enantiomeric purity by selectively hydrolyzing one enantiomer .
- Nucleophilic Substitution : Fluorinated precursors, such as ethyl 3,3,3-trifluoropropionate, can undergo substitution reactions with amines or acetylating agents. Reaction conditions (e.g., temperature, solvent polarity) significantly influence yield and selectivity .
Q. How is this compound characterized?
- Methodological Answer :
- NMR Spectroscopy : Use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) for ¹H/¹³C NMR. The trifluoroacetyl group exhibits distinct ¹⁹F NMR signals near -75 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₆H₅F₆NO₃, MW 253.10) and fragmentation patterns .
- Purity Assessment : HPLC with UV detection (λ = 210–220 nm) using C18 columns and acetonitrile/water gradients ensures ≥95% purity .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be optimized during synthesis?
- Methodological Answer :
- Biocatalyst Screening : Test lipases (e.g., Burkholderia sp.) or esterases for stereoselective acetylation. Activity varies with substrate structure and solvent systems (e.g., tert-butanol enhances ee) .
- Dynamic Kinetic Resolution (DKR) : Combine enzymatic resolution with in situ racemization using transition-metal catalysts (e.g., ruthenium) to achieve >90% ee .
Q. What factors influence the compound’s stability under thermal or acidic conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (expected >150°C based on trifluoroacetate analogs). Store at -20°C in inert atmospheres to prevent hydrolysis .
- Acidic Stability : The trifluoroacetyl group is susceptible to hydrolysis in aqueous acidic media. Use anhydrous conditions or buffered systems (pH 6–8) during reactions .
Q. How to resolve discrepancies in reported synthetic yields?
- Methodological Answer :
- Reaction Scale : Small-scale reactions (<1 mmol) often report higher yields due to easier heat/ mass transfer. Scalability challenges (e.g., mixing efficiency, byproduct accumulation) reduce yields in larger batches .
- Purification Methods : Recrystallization (e.g., from ethanol/water) may recover less product than column chromatography but improves crystallinity .
Q. What analytical methods validate the compound’s interaction with biological targets?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
